Structural Divergence from the CRF₁ Antagonist CP-154,526
The target compound differs from CP-154,526 solely by the replacement of the 2‑chlorophenyl substituent with a thiophen-2-yl group at the 7‑position of the 1,4‑thiazepane ring [1]. Despite this single-atom change (Cl → S), the thiophene ring introduces a heteroatom that can accept hydrogen bonds and modify π‑stacking interactions, potentially redirecting target engagement away from the CRF₁ receptor [1]. CP-154,526 exhibits a CRF₁ receptor Ki of 0.5 nM [2]; no comparable binding data are publicly available for the target compound, underscoring its unexplored pharmacological profile.
| Evidence Dimension | 7‑Position aryl substituent identity |
|---|---|
| Target Compound Data | Thiophen-2-yl |
| Comparator Or Baseline | CP-154,526: 2‑chlorophenyl |
| Quantified Difference | Heteroaryl (thiophene) vs. chlorinated phenyl; CP‑154,526 CRF₁ Ki = 0.5 nM [2] |
| Conditions | Chemical structure comparison; in vitro CRF₁ radioligand binding assay |
Why This Matters
A different aryl substituent may confer novel target selectivity, making this compound a candidate for probing biological pathways beyond those addressed by CP‑154,526.
- [1] Chen, C. (2003). The pharmacology of CP-154,526, a non-peptide antagonist of the CRH1 receptor: a review. CNS Drug Reviews, 9(1), 57–96. View Source
- [2] Schulz, D. W., et al. (1996). CP-154,526: a potent and selective nonpeptide antagonist of corticotropin releasing factor receptors. Proceedings of the National Academy of Sciences, 93(19), 10477–10482. View Source
